

Spectroscopic Characterization of 1,3-Oxazinan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Oxazinan-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of **1,3-Oxazinan-2-one** (CAS No: 5259-97-2). The information presented herein is crucial for confirming the identity, purity, and structure of this heterocyclic compound, which serves as a valuable building block in medicinal chemistry and drug development. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols.

Chemical Structure and Properties

1,3-Oxazinan-2-one is a six-membered cyclic carbamate with the molecular formula C₄H₇NO₂ and a molecular weight of approximately 101.10 g/mol .^[1] Its structure consists of a tetrahydro-1,3-oxazine ring with a carbonyl group at the 2-position.

IUPAC Name: **1,3-oxazinan-2-one**^[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of **1,3-Oxazinan-2-one**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton environment within a molecule. The expected chemical shifts (δ) and coupling constants (J) for **1,3-Oxazinan-2-one** are presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for **1,3-Oxazinan-2-one**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4 (CH ₂)	~4.3 - 4.5	t	~5-6
H-5 (CH ₂)	~1.9 - 2.1	m	-
H-6 (CH ₂)	~3.3 - 3.5	t	~5-6
N-H	~7.0 - 8.0	br s	-

Note: Chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary depending on the solvent and concentration used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The anticipated chemical shifts for the carbon atoms in **1,3-Oxazinan-2-one** are outlined in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for **1,3-Oxazinan-2-one**

Carbon Atom	Chemical Shift (δ , ppm)
C-2 (C=O)	~155 - 160
C-4 (CH ₂)	~65 - 70
C-5 (CH ₂)	~20 - 25
C-6 (CH ₂)	~40 - 45

Note: As with ¹H NMR, chemical shifts are referenced to TMS and can be influenced by experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Table 3 lists the expected major absorption bands for **1,3-Oxazinan-2-one**.

Table 3: Key IR Absorption Bands for **1,3-Oxazinan-2-one**

Functional Group	Absorption Range (cm ⁻¹)	Intensity
N-H Stretch	3200 - 3400	Medium, Broad
C-H Stretch (alkane)	2850 - 3000	Medium to Strong
C=O Stretch (cyclic carbamate)	1680 - 1720	Strong
C-N Stretch	1200 - 1350	Medium
C-O Stretch	1000 - 1200	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments of **1,3-Oxazinan-2-one** are detailed in Table 4.

Table 4: Mass Spectrometry Data for **1,3-Oxazinan-2-one**

Ion	m/z	Description
[M] ⁺	101	Molecular Ion
[M-CO] ⁺	73	Loss of Carbon Monoxide
[M-CH ₂ O] ⁺	71	Loss of Formaldehyde
[M-C ₂ H ₄ O] ⁺	57	Loss of Ethylene Oxide

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Researchers should adapt these protocols based on the specific instrumentation and laboratory standards.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **1,3-Oxazinan-2-one**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (^1H NMR):

- Spectrometer Frequency: 300-600 MHz
- Pulse Sequence: Standard single-pulse experiment
- Number of Scans: 16-64 (signal dependent)
- Relaxation Delay: 1-5 seconds
- Spectral Width: 0-12 ppm

Instrument Parameters (^{13}C NMR):

- Spectrometer Frequency: 75-150 MHz
- Pulse Sequence: Proton-decoupled single-pulse experiment
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Relaxation Delay: 2-10 seconds
- Spectral Width: 0-220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **1,3-Oxazinan-2-one** sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

- Prepare a dilute solution of **1,3-Oxazinan-2-one** in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Further dilute an aliquot of this solution to approximately 10-100 $\mu\text{g}/\text{mL}$.

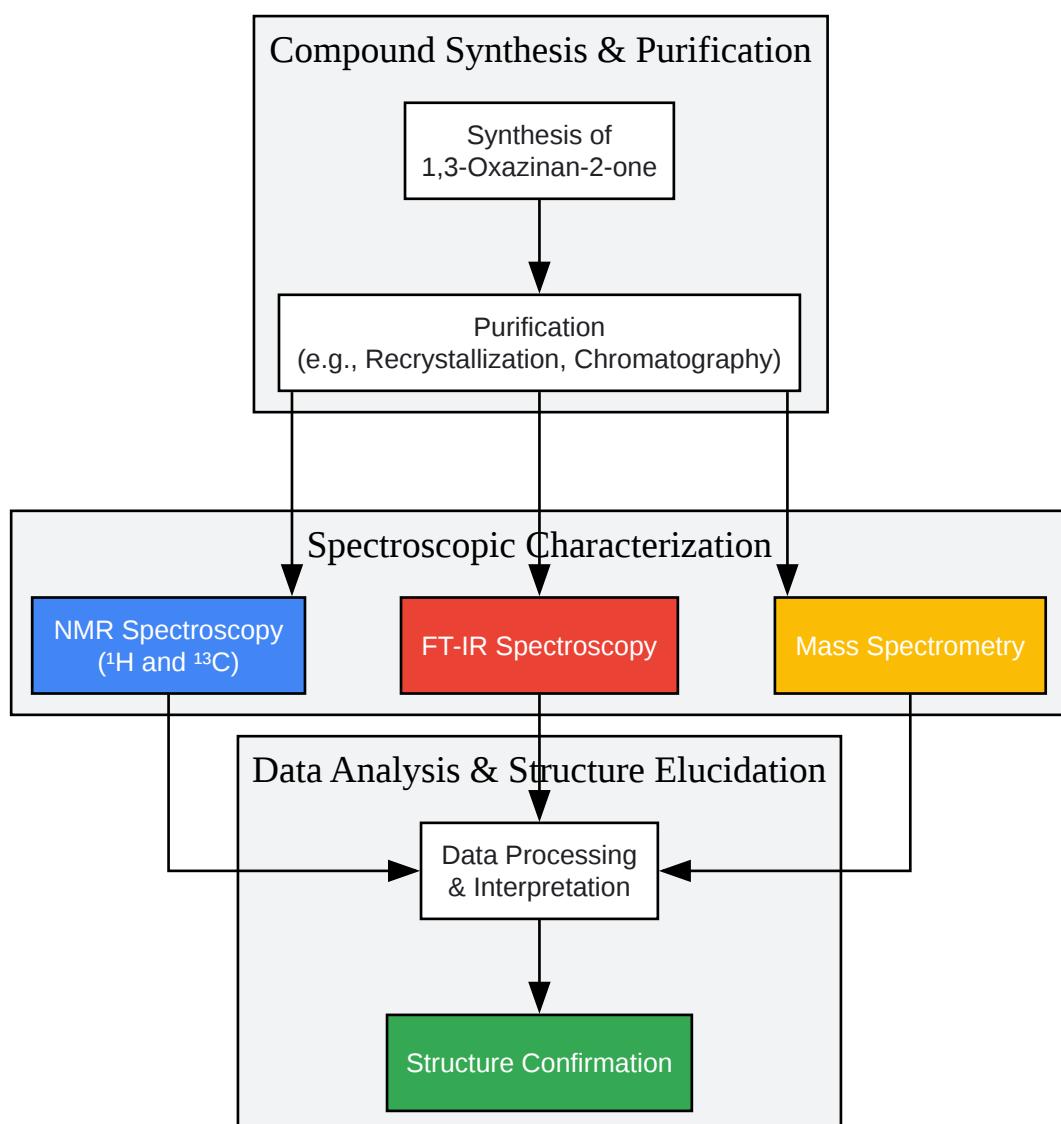
Instrument Parameters (GC-MS with EI source):

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

- Mass Range: m/z 30-200
- Inlet System: Gas Chromatography (GC) for sample introduction. The GC method should be optimized to ensure good separation and peak shape.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as **1,3-Oxazinan-2-one**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **1,3-Oxazinan-2-one**.

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References

- 1. 1,3-Oxazinan-2-one | C4H7NO2 | CID 641496 - PubChem [pubchem.ncbi.nlm.nih.gov]
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